

An In-depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride

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Compound of Interest

Compound Name: Methyl piperidine-4-carboxylate hydrochloride

Cat. No.: B1342576

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This technical guide provides a comprehensive overview of **methyl piperidine-4-carboxylate hydrochloride**, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and handling.

Core Compound Data

Methyl piperidine-4-carboxylate hydrochloride is a piperidine derivative widely used as a building block in the synthesis of various active pharmaceutical ingredients. Its chemical and physical properties are summarized below for easy reference.

Property	Value	Citations
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[1] [2] [3]
Molecular Weight	179.64 g/mol	[1] [4]
CAS Number	7462-86-4	[2] [4]
Appearance	White to off-white solid	[3]
Melting Point	160°C	[3]
Synonyms	Methyl isonipecotate hydrochloride, Methyl 4-piperidinecarboxylate HCl	[1] [3]

Experimental Protocols

The synthesis of **methyl piperidine-4-carboxylate hydrochloride** is crucial for its application in further chemical reactions. A common and efficient method involves the deprotection of a Boc-protected precursor.

Synthesis from Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate using hydrochloric acid.

Materials:

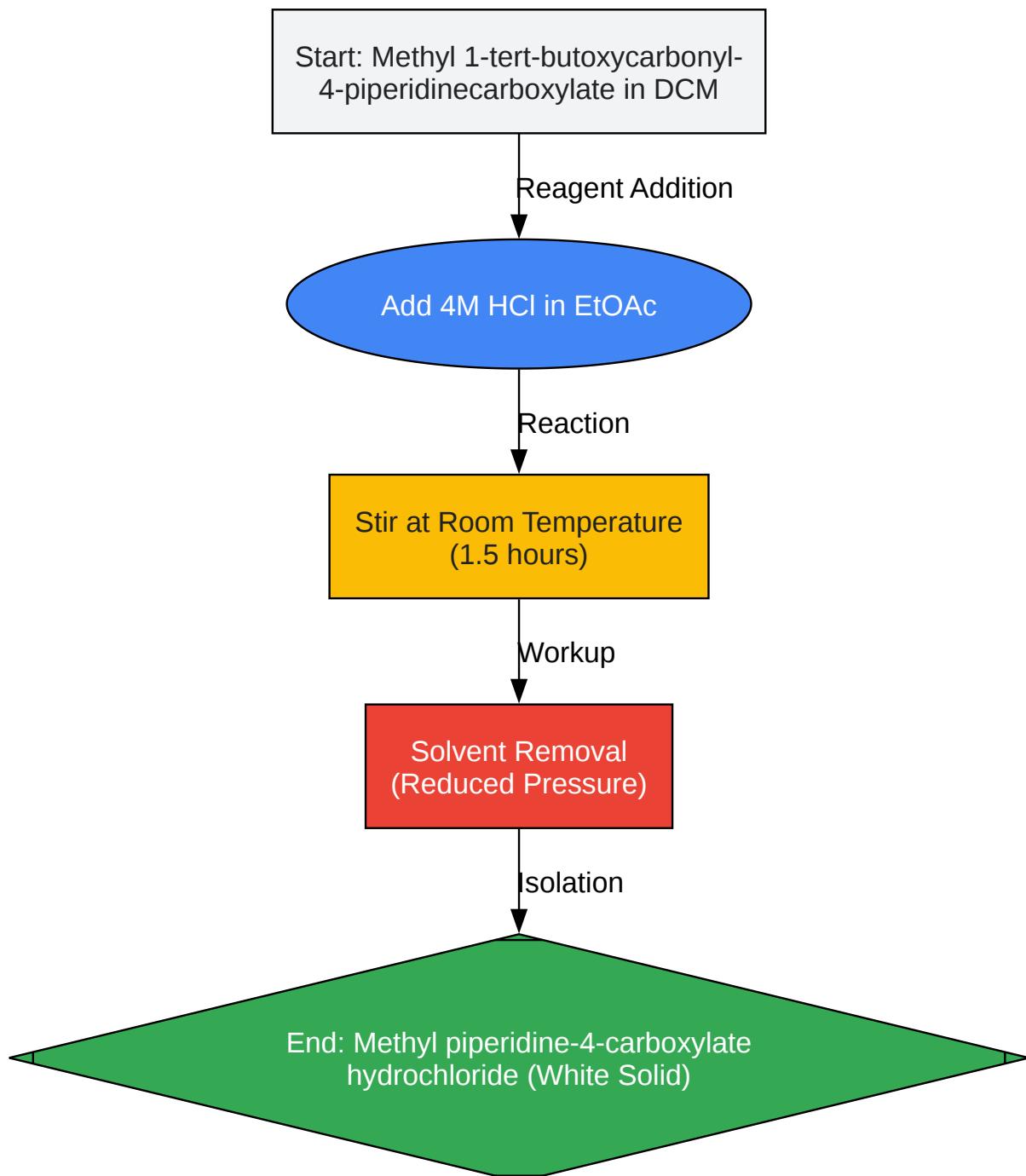
- Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate
- Dichloromethane (DCM)
- 4 M Hydrochloric acid in Ethyl Acetate (EtOAc)

Procedure:

- A solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (8.88 mmol, 2.16 g) is prepared in dichloromethane (3 mL).[\[1\]](#)
- To this solution, a 4 M solution of hydrochloric acid in ethyl acetate (6 mL) is added.[\[1\]](#)
- The resulting reaction mixture is stirred at room temperature for a period of 1.5 hours.[\[1\]](#)
- Following the reaction, the solvent is removed by concentration under reduced pressure.[\[1\]](#)
- The final product, **methyl piperidine-4-carboxylate hydrochloride**, is obtained as a white solid with a yield of approximately 99% (1.59 g).[\[1\]](#)

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **methyl piperidine-4-carboxylate hydrochloride** from its Boc-protected precursor.

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Caption: Synthesis workflow for **methyl piperidine-4-carboxylate hydrochloride**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1342576#methyl-piperidine-4-carboxylate-hydrochloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1342576#methyl-piperidine-4-carboxylate-hydrochloride-molecular-weight-and-formula)

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